molecular formula C12H10FNO3 B11873452 Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11873452
M. Wt: 235.21 g/mol
InChI Key: RFKIQLBSUWYPKN-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound features a fluorine atom at the 7th position, which enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position is achieved using fluorinating agents such as Selectfluor.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst like sulfuric acid.

    Oxidation: The methyl group at the 1st position is introduced through methylation reactions using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinolone ring structure.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of quinolone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinolone derivatives.

    Substitution: Formation of halogenated or functionalized quinolone derivatives.

Scientific Research Applications

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinolone derivatives.

    Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

    Norfloxacin: A fluoroquinolone with a different substitution pattern on the quinolone ring.

    Ofloxacin: A fluoroquinolone with a different stereochemistry and substitution pattern.

Uniqueness

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activity and stability. The presence of the methyl and fluorine groups enhances its antibacterial properties compared to other quinolones.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 7-fluoro-1-methyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-14-6-9(12(16)17-2)11(15)8-4-3-7(13)5-10(8)14/h3-6H,1-2H3

InChI Key

RFKIQLBSUWYPKN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)C(=O)OC

Origin of Product

United States

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